molecular formula C29H32N2O7 B12016050 4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate CAS No. 769150-24-5

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate

Cat. No.: B12016050
CAS No.: 769150-24-5
M. Wt: 520.6 g/mol
InChI Key: NOHDIBNMFNLOAX-NDZAJKAJSA-N
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Description

4-(2-((4-Butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate: is a complex organic compound. Its structure consists of a central 4-methoxybenzoate core, with additional functional groups attached. The compound’s unique arrangement makes it intriguing for scientific exploration.

Preparation Methods

Synthetic Routes:

    Method 1: One synthetic route involves the condensation of 4-methoxybenzoic acid with 2-ethoxybenzoyl chloride, followed by reaction with hydrazine hydrate to form the hydrazone intermediate. Subsequent acetylation and coupling with 4-butoxyphenol yield the target compound.

    Method 2: Another approach employs a similar hydrazone formation, but with 4-butoxybenzoyl chloride as the starting material.

Reaction Conditions:

  • Reactions occur under anhydrous conditions.
  • Solvents like dichloromethane or dimethylformamide are commonly used.
  • Catalysts or base-mediated steps may be involved.

Industrial Production:

  • Limited information is available regarding large-scale industrial production. Researchers primarily focus on its synthetic pathways.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, impacting solubility, stability, and biological activity.

Scientific Research Applications

    Chemistry: Used as a model compound for studying hydrazone chemistry and reactivity.

    Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.

    Medicine: Research explores its pharmacological effects and potential drug development.

    Industry: Limited applications due to its rarity and complexity.

Mechanism of Action

    Targets: The compound likely interacts with cellular receptors or enzymes.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: Its combination of 4-methoxybenzoate, ethoxyphenyl, and butoxyphenoxy groups sets it apart.

    Similar Compounds:

Remember that this compound remains relatively unexplored, and further research will unveil its full potential

Properties

CAS No.

769150-24-5

Molecular Formula

C29H32N2O7

Molecular Weight

520.6 g/mol

IUPAC Name

[4-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C29H32N2O7/c1-4-6-17-36-24-12-14-25(15-13-24)37-20-28(32)31-30-19-21-7-16-26(27(18-21)35-5-2)38-29(33)22-8-10-23(34-3)11-9-22/h7-16,18-19H,4-6,17,20H2,1-3H3,(H,31,32)/b30-19+

InChI Key

NOHDIBNMFNLOAX-NDZAJKAJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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